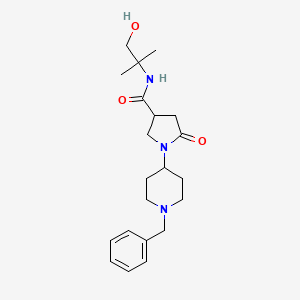
1-(1-benzylpiperidin-4-yl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-oxopyrrolidine-3-carboxamide
説明
1-(1-benzylpiperidin-4-yl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H31N3O3 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.23654186 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-benzylpiperidin-4-yl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-oxopyrrolidine-3-carboxamide, a compound with potential therapeutic applications, is part of a broader class of piperidine derivatives. This article explores its biological activity, focusing on its mechanisms, receptor interactions, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a pyrrolidine moiety, and a carboxamide functional group. Its molecular formula is with a molecular weight of 358.48 g/mol. The presence of the hydroxymethyl group enhances its solubility and potential bioactivity.
Receptor Affinity
Research indicates that derivatives of benzylpiperidine exhibit significant affinity for sigma receptors, particularly sigma1 and sigma2 receptors. For instance, related compounds have shown high selectivity for sigma1 receptors with Ki values as low as 3.90 nM . This suggests that the compound may also interact favorably with these receptors, potentially influencing neuropharmacological pathways.
The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems. Sigma receptors are implicated in various neurological processes, including pain modulation and mood regulation. The interaction of this compound with sigma receptors could lead to therapeutic effects in conditions such as depression and anxiety.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit significant enzyme inhibition properties. For example, certain derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease .
Antibacterial Activity
Additionally, antibacterial screening has revealed moderate to strong activity against various bacterial strains. Compounds with similar structural features have been reported to show effective inhibition against Salmonella typhi and Bacillus subtilis . This suggests that the compound may possess dual therapeutic potential as both a neuroactive agent and an antibacterial agent.
Case Study 1: Neuropharmacological Effects
A study evaluating the effects of related piperidine compounds on behavioral models indicated that these compounds could reduce anxiety-like behaviors in rodents. The administration of these compounds resulted in significant alterations in locomotor activity, suggesting anxiolytic properties .
Case Study 2: Antimicrobial Efficacy
In another study, a series of synthesized piperidine derivatives were tested for their antibacterial properties. The results indicated that several compounds exhibited IC50 values significantly lower than standard antibiotics, suggesting their potential as new antimicrobial agents .
Data Table: Biological Activity Summary
特性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-21(2,15-25)22-20(27)17-12-19(26)24(14-17)18-8-10-23(11-9-18)13-16-6-4-3-5-7-16/h3-7,17-18,25H,8-15H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRSSPJDLSAXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CC(=O)N(C1)C2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677554 | |
| Record name | 1-(1-Benzylpiperidin-4-yl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-oxopyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263283-39-1 | |
| Record name | 1-(1-Benzylpiperidin-4-yl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-oxopyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















